molecular formula C9H6F3NaO2S B12947718 Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Cat. No.: B12947718
M. Wt: 258.19 g/mol
InChI Key: YHMUMDPDVWHGNM-ZYFYRQFPSA-M
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Description

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation and subsequent enolate formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is unique due to the presence of the trifluoromethyl group and the enolate moiety, which confer distinct chemical and biological properties.

Biological Activity

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic organic compound notable for its unique trifluoromethyl and thiophene functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₆F₃NaO₂S
  • Molecular Weight : 258.19 g/mol
  • CAS Number : Not specified in the sources

The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving their pharmacokinetic properties, including increased potency and selectivity towards biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Compounds with similar structures have been associated with inhibition of bacterial growth and may serve as potential candidates for developing new antimicrobial agents. The mechanisms of action are thought to involve interaction with bacterial cell membranes or specific enzyme targets.

Anti-inflammatory Activity

Research suggests that this compound may also possess anti-inflammatory activity . Compounds containing thiophene rings have been reported to modulate inflammatory pathways, potentially leading to reduced inflammation in various biological systems. The exact mechanisms remain to be fully elucidated but may involve inhibition of pro-inflammatory cytokines or enzymes.

Interaction Studies

Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its biological effects. Initial studies indicate that this compound may interact with proteins and nucleic acids, which could lead to significant biological outcomes. Such interactions are essential for understanding its mechanism of action and guiding further drug design efforts.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their features:

Compound NameStructureKey Features
Sodium (E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olateStructureSimilar trifluoromethyl and thiophene groups; different geometric configuration
Sodium 1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olateStructureContains a phenyl ring instead of thiophene; potential differences in biological activity
Sodium 1-(trifluoromethyl)thiazoleStructureExhibits different heterocyclic properties; used in agrochemical applications

This comparative analysis highlights the unique structural configuration of this compound, which may confer distinct electronic properties and biological activities compared to similar compounds.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Effects : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers compared to control groups.
  • Mechanistic Insights : Further research is underway to elucidate the specific pathways through which this compound exerts its effects on inflammation and microbial resistance.

Properties

Molecular Formula

C9H6F3NaO2S

Molecular Weight

258.19 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1/b8-4-;

InChI Key

YHMUMDPDVWHGNM-ZYFYRQFPSA-M

Isomeric SMILES

CC1=CC=C(S1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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